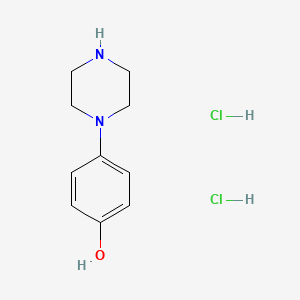

4-(Piperazin-1-yl)phenol dihydrochloride

Description

Properties

Molecular Formula |

C10H16Cl2N2O |

|---|---|

Molecular Weight |

251.15 g/mol |

IUPAC Name |

4-piperazin-1-ylphenol;dihydrochloride |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H |

InChI Key |

ZEUOLRLSYCMFRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)phenol dihydrochloride typically involves the reaction of piperazine with phenol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenolic hydroxyl group and the piperazine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a piperazine ring attached to a phenolic group, which contributes to its reactivity and biological activity. The piperazine moiety allows for interactions with various receptors and enzymes, while the phenolic part can engage in hydrogen bonding, enhancing its binding affinity to biological targets. This dual functionality is crucial for its role in enzyme inhibition and receptor modulation.

Chemistry

In the field of chemistry, 4-(Piperazin-1-yl)phenol dihydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in creating derivatives that can exhibit varied chemical properties and biological activities. Some notable transformations include:

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinones and oxidized derivatives |

| Reduction | Reduced piperazine derivatives |

| Substitution | Various substituted phenolic derivatives |

Biology

The compound has been employed in biological studies focusing on enzyme inhibition and receptor binding. It has shown potential as an inhibitor for specific enzymes, such as carbonic anhydrase, which is relevant in therapeutic contexts where modulation of enzyme activity is beneficial.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects, particularly:

- Antimicrobial Activity : Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

- Anticancer Properties : In vitro evaluations using MTT assays have indicated cytotoxic effects against several cancer cell lines, suggesting its potential role in novel cancer therapies.

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results highlighted significant antibacterial activity against multiple bacterial strains, positioning it as a promising lead compound for antibiotic development.

Anticancer Evaluation

In another investigation focusing on anticancer properties, this compound was subjected to cytotoxicity assays against various cancer cell lines. Although it exhibited lower activity compared to established chemotherapeutics, its unique mechanism of action could be leveraged for developing new cancer treatments.

Enzyme Inhibition Research

Molecular docking studies have provided insights into how this compound interacts with carbonic anhydrase enzymes. These findings support its potential as an effective inhibitor in therapeutic applications where enzyme modulation is crucial.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Hydroxyzine Dihydrochloride (HDH)

- Molecular Formula : C₂₁H₂₇Cl₂N₂O₂ ()

- Key Features: Contains a diphenylmethane group and ethoxyethanol side chain.

- Therapeutic Use : First-generation antihistamine with sedative and anxiolytic effects ().

- Physicochemical Properties: Higher molecular weight (423.36 g/mol) and lipophilicity (XLogP3 ~2.5) compared to this compound, likely due to its bulky substituents.

Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅Cl₃N₂O₃ ()

- Key Features : Substituted acetic acid moiety and chlorophenyl-benzyl group.

- Therapeutic Use : Second-generation antihistamine with minimal sedation ().

- Differentiator: The carboxylic acid group enhances H1 receptor selectivity, unlike the phenolic hydroxyl in this compound ().

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride

- Molecular Formula : C₁₄H₂₁Cl₂N₂O₂ ()

- Key Features: Propanoic acid substituent and 3-methylphenyl group.

- Physicochemical Properties: Lower logP (~1.2) due to the polar carboxylic acid, contrasting with the phenolic group’s moderate polarity in this compound.

Functional Analogues

Vilazodone Dihydrochloride

- Molecular Formula : C₂₆H₂₉Cl₂N₅O₂ ()

- Key Features : Benzofuran-carboxamide and indole substituents.

- Therapeutic Use : Serotonin reuptake inhibitor and 5-HT₁A partial agonist (SSRI) for depression.

- Structural Contrast: The extended aromatic system and carboxamide group confer distinct receptor targeting compared to simpler phenolic derivatives ().

1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride

- Molecular Formula : C₁₃H₂₁Cl₂N₃O ()

- Key Features: Acetylpiperazine and aminomethylphenyl groups.

- Physicochemical Properties: Molecular weight 306.23 g/mol, with a higher hydrogen bond acceptor count (3) versus this compound, influencing solubility and membrane permeability.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Therapeutic Use | logP |

|---|---|---|---|---|---|

| 4-(Piperazin-1-yl)phenol diHCl | C₁₀H₁₄Cl₂N₂O | 265.14* | Phenolic hydroxyl | Not specified | ~0.8† |

| Hydroxyzine diHCl (HDH) | C₂₁H₂₇Cl₂N₂O₂ | 423.36 | Diphenylmethane, ethoxyethanol | Antihistamine, sedative | ~2.5 |

| Levocetirizine diHCl | C₂₁H₂₅Cl₃N₂O₃ | 463.80 | Chlorophenyl-benzyl, acetic acid | Antihistamine | ~1.7 |

| Vilazodone diHCl | C₂₆H₂₉Cl₂N₅O₂ | 514.45 | Benzofuran-carboxamide, indole | SSRI antidepressant | ~3.7 |

| 3-[4-(3-Methylphenyl)piperazinyl]propanoic acid diHCl | C₁₄H₂₁Cl₂N₂O₂ | 327.24 | Propanoic acid, 3-methylphenyl | Research compound | ~1.2 |

*Calculated based on structural similarity; †Estimated using fragment-based methods.

Research Findings and Key Differentiators

- Receptor Binding: Hydroxyzine and levocetirizine show H1 receptor antagonism due to aromatic substituents (), whereas this compound’s phenolic group may favor interactions with serotonergic or adrenergic receptors.

- Solubility and Bioavailability: Dihydrochloride salts universally enhance water solubility. For example, levocetirizine diHCl achieves rapid absorption (), a trait likely shared by this compound.

- Safety Profiles: Piperazine derivatives with halogenated substituents (e.g., chlorophenyl in ) often require rigorous toxicity screening, whereas phenolic analogs may exhibit milder off-target effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.